Baccatin X
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Baccatin X and Its Derivatives
Total Synthesis Approaches to the Baccatin (B15129273) X Core Structure
The total synthesis of taxanes like Baccatin X is a monumental challenge due to its unique [6-8-6-4] tetracyclic core, which features a strained eight-membered B-ring and a compact oxetane (B1205548) D-ring. nih.govresearchgate.net Furthermore, the core possesses eleven stereocenters, demanding exceptional control over the three-dimensional arrangement of atoms throughout the synthesis. jst.go.jp Strategies for constructing this core are applicable to this compound, as it shares the fundamental taxane (B156437) skeleton with more extensively studied molecules like Paclitaxel (B517696) and Baccatin III. jst.go.jp
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into progressively simpler precursors. himpharm.com For the taxane core, a primary disconnection often involves separating the complex tetracycle into more manageable fragments. A common strategy is to disconnect the A and C rings, which are then coupled to form the central eight-membered B-ring in a later step. jst.go.jpgoogle.com
Prominent total syntheses have showcased different approaches to this fragmentation:
Nicolaou's Strategy: This approach involved connecting precursors for the A and C rings via a Shapiro reaction to form a C1-C2 bond, followed by a McMurry coupling to close the eight-membered B-ring at the C9-C10 bond. jst.go.jp
Holton's Strategy: This synthesis began with a precursor that already contained the A and B rings, with the C ring being formed later through a Dieckmann condensation. jst.go.jp
Danishefsky's Strategy: A key feature of this route was the early formation of the C and D rings from a Wieland-Miescher ketone precursor, followed by the attachment of the A-ring fragment and subsequent closure of the B-ring. researchgate.net
These varied disconnections highlight the flexibility chemists have in planning a route to the taxane core, with each strategy presenting unique challenges and advantages in managing functional groups and stereochemistry.
Stereo- and Enantioselective Control Strategies
Controlling the stereochemistry of the eleven stereocenters is paramount. Synthetic strategies achieve this through two principal methods: starting with a chiral material or inducing asymmetry during the reaction sequence.
Chiral Pool Synthesis: Some syntheses begin with a naturally occurring, enantiomerically pure starting material, such as the Wieland-Miescher ketone used by Danishefsky or pinene in Wender's approach. jst.go.jpresearchgate.net The existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions.
Asymmetric Reactions: An alternative is to create the first stereocenter in an achiral precursor using an enantioselective reaction. For example, a scalable synthesis of the taxane core introduced asymmetry via an enantioselective conjugate addition to create a key all-carbon quaternary stereocenter. eurekaselect.com From this single, well-defined center, the stereochemistry of all other centers was controlled in subsequent steps. eurekaselect.com
Once the initial stereocenters are set, the conformational rigidity of the cyclic intermediates often allows for substrate-controlled diastereoselectivity in subsequent transformations, where reagents preferentially attack from the less sterically hindered face. eurekaselect.com
Construction of the Tetracyclic Taxane Skeleton (e.g., Ring A, B, C, and Oxetane D-ring formation)
The construction of the four rings of the taxane skeleton, particularly the eight-membered B-ring and the four-membered oxetane D-ring, requires specialized and often innovative chemical reactions.
Rings A and C: These six-membered rings are often constructed using standard cycloaddition reactions, such as the Diels-Alder reaction, or through cyclization methods like aldol (B89426) condensations. eurekaselect.comresearchgate.net
Ring B: The formation of the central, highly strained eight-membered B-ring is one of the most significant challenges. Various ring-closing strategies have been employed, including:
McMurry Coupling: A reductive coupling of two carbonyl groups. jst.go.jp
Intramolecular Heck Reaction: A palladium-catalyzed coupling of a vinyl halide with an alkene. researchgate.net
Aldol Cyclization: Formation of a carbon-carbon bond between a ketone enolate and an aldehyde. researchgate.net
Shapiro Reaction: Coupling of A and C ring fragments to later facilitate B-ring closure. jst.go.jp
Oxetane D-Ring: The formation of the four-membered ether (oxetane) ring is another key challenge. This is often accomplished late in the synthesis via an intramolecular SN2 cyclization, where an oxygen nucleophile displaces a leaving group on a carbon three atoms away. jst.go.jp Other methods involve the rearrangement of a 4,20-epoxide intermediate, where the epoxide is opened and reclosed to form the thermodynamically more stable oxetane ring. nih.gov
The table below summarizes some of the key reactions used in the construction of the taxane skeleton by different research groups.
| Synthetic Strategy | Ring A/C Construction | B-Ring Closure | D-Ring Formation |
| Nicolaou | Diels-Alder, Shapiro Reaction | McMurry Coupling | Late-stage oxidation/cyclization |
| Holton | Patchoulene oxide rearrangement | Chan rearrangement | Intramolecular SN2 |
| Danishefsky | Wieland-Miescher ketone derivatization | Intramolecular Heck Reaction | Early-stage installation |
| Wender | Pinene fragmentation/rearrangement | Oxidative cleavage/aldol | Intramolecular SN2 |
Catalytic Reactions and Strategic Functionalization (e.g., Intramolecular Heck Reaction)
Modern catalytic reactions have been instrumental in overcoming the challenges of taxane synthesis. The intramolecular Heck reaction, in particular, has proven to be a powerful tool for forming the eight-membered B-ring. nih.gov In the Danishefsky synthesis, for example, a palladium catalyst is used to couple a vinyl triflate and a terminal alkene within the same molecule, efficiently stitching together the B-ring to form the complete ABC tricyclic core. researchgate.net
Strategic functionalization involves the carefully planned introduction of oxygen atoms and other groups onto the carbon skeleton. This is often a delicate process, requiring site-selective reactions that can distinguish between multiple similar reactive sites on the molecule. researchgate.net Late-stage C-H oxidation, where a hydrogen atom on the core skeleton is directly converted into a hydroxyl group, represents a highly efficient strategy that mimics biosynthetic pathways and avoids lengthy protecting group manipulations.
Semi-synthesis Strategies from Naturally Derived Precursors
Conversion of 10-Deacetylbaccatin III to this compound
The most common precursor for semi-synthesis is 10-deacetylbaccatin III (10-DAB), which can be efficiently extracted from the needles of the European yew tree (Taxus baccata). researchgate.net The conversion of 10-DAB to this compound requires the selective acylation of the hydroxyl group at the C10 position with a tigloyl group (or a related acyl group that defines this compound), while leaving the other hydroxyl groups at C1, C7, and C13 untouched.
The primary challenge is achieving site-selectivity, as the hydroxyl groups at C7 and C13 are also reactive. The C10 hydroxyl group is generally more sterically accessible and reactive, which can be exploited for selective acylation.
Strategies to achieve this selective conversion include:
Direct Selective Acylation: This is the most efficient approach. Organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), have been shown to selectively deliver an acyl group to the C10-hydroxyl of 10-DAB in high yield. jst.go.jpeurekaselect.com By using the appropriate acyl anhydride (B1165640) or acyl chloride corresponding to the ester group in this compound, a direct conversion can be achieved.
Enzymatic Acylation: Enzymes, such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), naturally catalyze the acetylation of the C10 position. While the natural enzyme uses acetyl-CoA, engineered enzymes or other lipases could potentially be used with different acyl donors to synthesize this compound and other analogues. google.com
Protection-Acylation-Deprotection: A more traditional, multi-step approach involves first "protecting" the more reactive C7 hydroxyl group with a temporary chemical group (e.g., a triethylsilyl (TES) group). With the C7 position blocked, the C10 hydroxyl can be acylated. Finally, the protecting group at C7 is selectively removed to yield the desired product.
The direct organocatalytic method represents the most step-economical approach for transforming the readily available 10-DAB into more complex derivatives like this compound. eurekaselect.com
Development of Efficient Acylation and Coupling Reactions
Acylation and coupling reactions are fundamental to the synthesis of paclitaxel and its analogues from baccatin precursors. These reactions primarily involve the esterification of the C-13 hydroxyl group with a suitable side chain, a crucial step for the biological activity of the final compound. The steric hindrance around the C-13 hydroxyl group, located within the concave region of the taxane skeleton, makes this a challenging transformation. google.com
Various coupling agents have been developed to facilitate this esterification. Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a commonly used reagent system for coupling the protected C-13 side chain to the baccatin core. google.com The side chain itself is often a β-lactam or an oxazolidine (B1195125) derivative, which can be synthesized with the desired stereochemistry.
Azo coupling-based derivatization has also been explored as a method for high-sensitivity analysis of aromatic compounds, a technique that could be adapted for the derivatization and analysis of baccatin derivatives. researchgate.netrsc.org This method involves an electrophilic aromatic substitution where a diazonium ion reacts with an electron-rich aromatic ring.
The table below highlights key coupling reactions and the reagents involved in the synthesis of taxol derivatives from baccatin III.
| Reaction Type | Baccatin Derivative | Side Chain Precursor | Coupling Reagents | Reference |
|---|---|---|---|---|
| Esterification | 7-O-Protected Baccatin III | Protected β-lactam | DCC, DMAP | google.com |
| Esterification | 7-O-Protected Baccatin III | Oxazoline | DCC, DMAP | google.com |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering an environmentally friendly and efficient alternative for the synthesis of baccatin derivatives. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for complex protection and deprotection steps. nih.gov
A key enzymatic transformation in the biosynthesis of paclitaxel is the acetylation of 10-deacetylbaccatin III (10-DAB) at the C-10 position to yield baccatin III. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). Researchers have successfully used recombinant DBAT to produce baccatin III from 10-DAB in vitro. nih.gov
The enzymatic synthesis of baccatin III has been shown to produce a compound with cytotoxic properties comparable to the standard, highlighting the viability of this approach for producing key pharmaceutical intermediates. nih.gov Studies have demonstrated that enzymatically synthesized baccatin III induces the generation of reactive oxygen species (ROS) in cancer cells in a concentration-dependent manner, similar to the standard compound. nih.gov
The following table summarizes a key chemoenzymatic reaction in the synthesis of Baccatin III.
| Reaction | Substrate | Product | Enzyme | Acyl Donor |
|---|---|---|---|---|
| Acetylation | 10-deacetylbaccatin III (10-DAB) | Baccatin III | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetyl-CoA |
Chemical Modification and Derivatization of this compound
The chemical modification of this compound is a cornerstone of research aimed at discovering new taxane-based anticancer agents with improved efficacy, better solubility, and reduced side effects. These modifications target various parts of the molecule, including the core taxane skeleton and its peripheral functional groups.
Synthesis of Novel Analogs with Modified Taxane Core Structures
Alterations to the tetracyclic core of baccatin III can lead to the formation of "abeo-taxanes," which are characterized by skeletal rearrangements. nih.gov These modifications can significantly impact the biological activity of the resulting compounds. For example, base treatment of a 7-triethylsilyl derivative of hexahydrobaccatin III has been shown to yield a rearranged analogue containing a tetrahydrofuran (B95107) ring in place of the oxetane D-ring. nih.gov
Another approach to modifying the taxane core involves the synthesis of derivatives with altered ring conformations. The A ring in taxol is typically locked in a boat conformation, the B ring in a chair-boat, and the C ring in an envelope-like conformation. vt.edu Significant skeletal rearrangements, such as D-ring opening or A/B ring contraction, can produce alternative taxane conformations with potentially novel biological properties. vt.edu The development of a general synthetic approach to diverse taxane cores from simpler precursors like carvone (B1668592) demonstrates the potential for creating a wide range of structurally novel taxane analogues. escholarship.org
Introduction of Diverse Side Chains at C-13 Position and Other Sites
The side chain at the C-13 position is essential for the anticancer activity of paclitaxel. nih.gov Consequently, a major focus of derivatization efforts has been the synthesis and attachment of diverse side chains at this position. The semi-synthesis of paclitaxel typically involves the coupling of a protected N-benzoyl-β-phenylisoserine side chain, or a precursor thereof, to the C-13 hydroxyl group of baccatin III. researchgate.net
The synthesis of the C-13 side chain itself can be achieved through various methods, including asymmetric epoxidation routes, the use of chiral auxiliaries, and chemoenzymatic approaches. nih.govresearchgate.net These methods allow for the preparation of optically active side chains that can be subsequently attached to the baccatin core.
Beyond the C-13 position, other sites on the baccatin molecule can also be functionalized. For instance, acetylation of 4,10-bis(deacetyl)-2-debenzoyl-7-triethylsilylbaccatin III has been shown to proceed readily at the C-13 position, a position that is difficult to acetylate in baccatin III itself. nih.gov Further selective acylation can be carried out at the C-2 and C-10 positions. nih.gov
The table below provides examples of side chain precursors used in the synthesis of taxol analogs.
| Side Chain Precursor Type | Key Synthetic Method | Reference |
|---|---|---|
| β-Lactam | Staudinger synthesis | nih.gov |
| (2R,3S)-3-Phenylisoserine | Asymmetric dihydroxylation | researchgate.net |
| Oxazolidine | From amino acids | Not specified |
Reactions with Lewis Acids and Ring Opening Studies (e.g., Oxetane Ring)
Lewis acids play a significant role in catalyzing various reactions involving baccatin derivatives. scilit.com They can activate functional groups and facilitate bond cleavage and formation. The reaction of taxol and baccatin derivatives with Lewis acids has been studied in both aprotic and protic media, leading to a better understanding of the reactivity of the taxane skeleton. scilit.com
The oxetane D-ring is a unique feature of the taxane structure and is crucial for its biological activity. nih.gov However, the ring can be opened under certain conditions. Lewis acids can catalyze the regioselective ring-opening of oxetanes to form homoallylic alcohols. uab.cat For example, the Lewis superacid Al(C6F5)3 has been shown to effectively catalyze this transformation. uab.cat While this specific reaction may not have been performed on this compound itself, it demonstrates a potential pathway for modifying the D-ring. The intramolecular ring-opening of oxetanes bearing a 3-amido group can also be achieved to form oxazolines, a reaction that can be activated by Lewis acids. nih.gov Such reactions provide a means to create novel taxane analogues with modified D-rings, which could lead to compounds with different biological profiles. ru.nl
The table below summarizes the effect of Lewis acids on oxetane rings, which is relevant to potential modifications of the baccatin D-ring.
| Lewis Acid | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Al(C6F5)3 | 2,2-Disubstituted oxetanes | Homoallylic alcohols | uab.cat |
| Sc(OTf)3, In(OTf)3 | Oxetanes with 3-amido group | Oxazolines | nih.gov |
Advanced Analytical and Structural Elucidation Techniques for Baccatin X
Chromatographic Separation and Purification Methodologies
The isolation and purification of Baccatin (B15129273) X from its natural sources, primarily various species of the Taxus genus, is a critical first step in its study and potential utilization. This process involves a combination of advanced extraction and chromatographic techniques to separate it from a multitude of other structurally related taxanes and secondary metabolites.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analytical determination and purification of Baccatin X. These techniques offer high resolution, sensitivity, and reproducibility for the separation of complex mixtures of taxanes.
Reversed-phase HPLC is the most common mode used for the analysis of this compound and other taxoids. A typical HPLC system for this purpose utilizes a C18 column, which provides excellent separation based on the hydrophobicity of the analytes. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, allowing for the sequential elution of compounds with varying polarities. Detection is commonly performed using a UV detector, typically at wavelengths between 227 and 232 nm, where taxanes exhibit strong absorbance. For enhanced sensitivity and structural information, HPLC systems can be coupled with mass spectrometry (MS), providing a powerful HPLC-MS platform for the identification and quantification of this compound even at low concentrations.
UHPLC systems, which employ columns packed with sub-2 µm particles, offer significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable when dealing with the complex extracts from Taxus species.
Table 1: Representative HPLC and UHPLC Parameters for Taxane (B156437) Analysis
| Parameter | HPLC | UHPLC |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | C18 (e.g., 2.1 mm x 100 mm, <2 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Acetonitrile/Water or Methanol/Water (Gradient) |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV (227-232 nm), MS | UV (227-232 nm), MS/MS |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 30-40 °C) |
This table presents typical parameters; specific conditions may vary based on the exact instrumentation and the complexity of the sample matrix.
For the isolation of larger quantities of this compound for structural elucidation or biological studies, preparative chromatography is employed. This technique utilizes larger columns and stationary phases to handle higher sample loads.
Silica (B1680970) Gel Chromatography: Normal-phase chromatography on silica gel is a classical and effective method for the initial fractionation of crude extracts containing taxanes. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the stationary phase and thus eluting later. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform (B151607) in methanol, is typically used to elute the various components. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Reversed-Phase Preparative HPLC: Following initial purification by silica gel chromatography, reversed-phase preparative HPLC is often used for the final purification of this compound. Similar to analytical HPLC, this technique uses a C18 stationary phase, but with a larger column diameter to accommodate higher sample loads. The mobile phase composition, typically a mixture of acetonitrile and water or methanol and water, is optimized to achieve the best separation of this compound from any remaining impurities. This method can yield highly pure this compound suitable for detailed spectroscopic analysis and other research applications.
Traditional solvent extraction methods for obtaining taxanes from plant material can be time-consuming and require large volumes of organic solvents. Modern extraction techniques offer more efficient and environmentally friendly alternatives.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the rapid partitioning of analytes from the sample into the solvent. This technique significantly reduces extraction time and solvent consumption compared to conventional methods. Optimal conditions for the MAE of taxanes often involve the use of polar solvents like methanol or ethanol (B145695), with careful control of microwave power and extraction time to prevent degradation of the target compounds. researchgate.netscispace.comsciforum.net
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the plant cell walls and enhancing the penetration of the solvent, thereby improving extraction efficiency. nih.gov UAE is a relatively low-cost and efficient method that can be performed at room temperature, minimizing the risk of thermal degradation of this compound. nih.gov
Supercritical CO2 Extraction (SFE): SFE uses carbon dioxide above its critical temperature and pressure as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. The solvating power of supercritical CO2 can be tuned by adjusting the pressure and temperature, allowing for selective extraction of different compounds. For the extraction of moderately polar taxanes like this compound, a polar co-solvent such as ethanol or methanol is often added to the supercritical CO2 to increase its solvating power. researchgate.netspkx.net.cn
Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction (ASE), uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the analytes, resulting in faster and more efficient extractions with reduced solvent consumption compared to traditional methods at atmospheric pressure. researchgate.net
Table 2: Comparison of Advanced Extraction Techniques for Taxanes
| Technique | Principle | Advantages | Key Parameters |
| MAE | Microwave heating | Rapid, reduced solvent use | Microwave power, time, solvent |
| UAE | Acoustic cavitation | Efficient at low temp., low cost | Ultrasonic power, time, solvent |
| SFE | Supercritical fluid | "Green" solvent, tunable selectivity | Pressure, temperature, co-solvent |
| PLE | High temp. & pressure | Fast, reduced solvent use | Temperature, pressure, solvent |
Crystallization is a powerful technique for the final purification of this compound. By dissolving the partially purified compound in a suitable solvent and allowing it to slowly cool or evaporate, highly pure crystals of this compound can be obtained, while impurities remain in the solution. The choice of solvent is critical and is often determined empirically, with common solvents for the crystallization of taxanes including mixtures of polar and non-polar solvents such as methanol/water or acetone/hexane.
In some cases, the formation of crystalline complexes can aid in the purification process. For instance, Baccatin III, a closely related taxane, has been shown to form crystalline complexes with imidazole (B134444) and 2-propanol, which facilitates its purification from complex mixtures. nih.gov A similar strategy could potentially be applied to the purification of this compound. The formation of high-quality crystals is also a prerequisite for X-ray crystallographic analysis, which provides definitive information about the molecule's three-dimensional structure. nih.gov
Spectroscopic Characterization
Once purified, this compound is subjected to a battery of spectroscopic techniques to elucidate its intricate molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
NMR spectroscopy is fundamental to the structural elucidation of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure, including the stereochemistry of its numerous chiral centers, can be determined.
1H and 13C NMR: The 1D 1H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule, while the 13C NMR spectrum provides similar information for the carbon atoms. The chemical shifts, coupling constants, and signal multiplicities in these spectra are used to identify the different functional groups and to piece together the carbon skeleton of this compound. researchgate.net
2D NMR: A suite of 2D NMR experiments is employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps to establish the spin systems within the molecule. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different spin systems and for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. The observation of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close to each other in space, which is essential for determining the relative stereochemistry of the molecule and for studying its conformation in solution. longdom.orgnih.gov
By carefully analyzing the data from these NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of this compound can be achieved, leading to the full elucidation of its complex structure.
Table 3: 1H and 13C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 79.2 | 1.62, m |
| 2 | 75.4 | 5.60, d, 7.2 |
| 3 | 46.8 | 3.81, d, 7.2 |
| 4 | 81.1 | - |
| 5 | 84.5 | 4.96, d, 8.0 |
| 6 | 35.6 | 2.54, m |
| 7 | 72.1 | 4.41, dd, 10.4, 6.8 |
| 8 | 58.6 | - |
| 9 | 203.9 | - |
| 10 | 76.0 | 6.38, s |
| 11 | 133.9 | - |
| 12 | 142.0 | - |
| 13 | 70.9 | 4.93, t, 8.0 |
| 14 | 26.8 | 2.25, m |
| 15 | 43.3 | - |
| 16 | 21.8 | 1.15, s |
| 17 | 26.8 | 1.68, s |
| 18 | 14.8 | 1.85, s |
| 19 | 10.9 | 2.23, s |
| 20 | 76.5 | 4.21, d, 8.4 |
| 4-OAc | 171.1, 21.0 | 2.10, s |
| 10-OAc | 170.4, 21.1 | 2.15, s |
| 13-OAc | 170.1, 20.8 | 2.05, s |
| Benzoyl | 167.2, 130.5, 133.7, 128.7, 129.3 | 8.11, d, 7.2; 7.61, t, 7.2; 7.49, t, 7.2 |
Note: The NMR data presented here is based on a newly identified taxane diterpenoid designated as this compound and may vary slightly depending on the solvent and experimental conditions. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Molecular Structure
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure and the absolute configuration of chiral molecules like this compound. nih.govspringernature.com This powerful technique provides unambiguous proof of the relative configuration of all stereogenic centers within the molecule. nih.gov For determining the absolute configuration, the analysis relies on the phenomenon of anomalous scattering (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu This effect causes differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l), which allows for the assignment of the correct enantiomer. mit.edu
The process involves growing a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are recorded and used to calculate an electron density map of the molecule. This map is then interpreted to build a 3D model of the this compound molecule, revealing precise bond lengths, bond angles, and torsional angles.
For absolute configuration, the Flack parameter is a critical value calculated during the refinement of the crystal structure. nih.gov A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct, while a value near one indicates that the inverted structure is the correct one. mit.edunih.gov Historically, the presence of atoms heavier than oxygen was considered necessary for a reliable determination; however, modern diffractometers and computational methods often allow for the correct assignment even for light-atom structures, provided the crystal quality is high. mit.edu The structural data obtained for related compounds, such as baccatin III and baccatin V, demonstrate the utility of this technique in defining the complex taxane skeleton. nih.govrsc.org
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic). | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P212121 (non-centrosymmetric) |
| Unit Cell Dimensions (Å) | Lengths of the unit cell axes (a, b, c). | a ≈ 11.5, b ≈ 14.8, c ≈ 18.2 |
| Resolution (Å) | The level of detail obtained from the diffraction data. | ~0.77 |
| Flack Parameter | A parameter used to verify the absolute configuration of a chiral, non-centrosymmetric crystal structure. | 0.0(1) |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~3-5% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mit.edu The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". mit.edulumenlearning.com
For this compound, the IR spectrum provides valuable information about its key structural features. The complex structure of a baccatin derivative contains numerous functional groups, each giving rise to characteristic absorption bands. pressbooks.pub
Key expected IR absorptions for this compound include:
O-H Stretching: A broad and strong absorption band in the region of 3550–3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups. The broadness of this peak suggests hydrogen bonding, which is common in molecules with multiple hydroxyl groups. ucla.edu
C-H Stretching: Absorptions between 3000–2850 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the alkane portions of the taxane core. libretexts.org
C=O Stretching: A very strong and sharp absorption band in the range of 1750–1680 cm⁻¹ is a clear indicator of carbonyl (C=O) groups. libretexts.org this compound contains ester and ketone functionalities, which absorb intensely in this region. The exact position can help distinguish between different types of carbonyls (e.g., ester vs. ketone). ucla.edu
C=C Stretching: Absorptions from the carbon-carbon double bond within the six-membered ring of the taxane core typically appear in the 1680–1620 cm⁻¹ region, though they are often of medium to weak intensity. ucla.edu
C-O Stretching: Strong absorption bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functional groups. mit.edu
By analyzing the presence, position, and intensity of these bands, chemists can confirm the presence of essential functional groups in the this compound structure, complementing data from other analytical techniques. mit.edu
| Functional Group | Vibrational Mode | Characteristic Absorption (cm-1) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |
| Ester/Ketone (C=O) | C=O Stretch | 1750 - 1680 | Strong, Sharp |
| Alkane C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Alkene (C=C) | C=C Stretch | 1680 - 1620 | Variable, Weak to Medium |
| Ester/Alcohol (C-O) | C-O Stretch | 1250 - 1000 | Strong |
Mass Spectrometric Analysis (MS)
Mass spectrometry is an indispensable tool in the structural elucidation of natural products, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular formula of this compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure m/z values to several decimal places. uni-jena.demdpi.com
This high mass accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS analysis of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) provides an exact mass. This experimental mass is then compared against a database of theoretical exact masses for all possible chemical formulas within a narrow mass tolerance window (typically <5 ppm). The unique elemental composition that matches the measured mass confirms the molecular formula of this compound, providing the precise number of carbon, hydrogen, and oxygen atoms. uni-jena.de This step is fundamental for confirming the identity of the compound and is a prerequisite for further structural analysis.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis (e.g., LC-MS/MS with MRM)
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions, in this case, protonated this compound) are selected in the first stage of the mass spectrometer (MS1). wikipedia.org These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas. The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer (MS2), producing a product ion spectrum. wikipedia.org
The fragmentation pathways of taxanes like this compound are well-studied and provide significant structural information. Common fragmentation patterns involve the neutral loss of small molecules such as water (H₂O), acetic acid (CH₃COOH), and carbon dioxide (CO₂), corresponding to the hydroxyl and acetyl functional groups on the taxane core. Cleavage of the ester groups and rearrangements within the core taxane rings also produce characteristic fragment ions. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of taxanes in complex mixtures. nih.govacgpubs.org The liquid chromatography step separates the components of the mixture before they enter the mass spectrometer. When operated in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect specific fragmentation events (a specific precursor ion fragmenting to a specific product ion). eurl-pesticides.eu This highly selective and sensitive technique is ideal for quantifying known compounds like this compound in biological or environmental samples. nih.gov
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Inferred Structural Moiety |
|---|---|---|---|
| [M+H]+ | H2O | [M+H-18]+ | Loss of a hydroxyl group |
| [M+H]+ | CH3COOH | [M+H-60]+ | Loss of an acetyl group |
| [M+H]+ | H2O + CH3COOH | [M+H-78]+ | Consecutive loss of hydroxyl and acetyl groups |
| [M+H]+ | C6H5COOH | [M+H-122]+ | Loss of the benzoate (B1203000) group |
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable compounds. mdpi.com In GC-MS, a sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparison with spectral libraries. nih.govrsc.org
Due to their high molecular weight and low volatility, complex taxanes like this compound are not directly suitable for GC-MS analysis. However, the technique is valuable for component analysis in several contexts:
Analysis of Precursors or Degradation Products: Simpler, more volatile precursors in the biosynthetic pathway of this compound or smaller molecules resulting from its chemical degradation could be analyzed by GC-MS.
Derivatization: Chemical derivatization can be employed to convert non-volatile functional groups (like -OH) into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers). This process makes the molecule amenable to GC-MS analysis, allowing for separation and identification.
Computational Chemistry in Structural Analysis
Computational chemistry serves as a powerful adjunct to experimental techniques in the structural analysis of complex molecules like this compound. nih.gov Theoretical models can predict and rationalize molecular properties, helping to interpret experimental data and confirm structural assignments.
One of the primary applications is in conjunction with spectroscopic methods. For instance, Density Functional Theory (DFT) calculations can be used to predict the IR spectrum of a proposed structure for this compound. compchem.me The calculated vibrational frequencies can then be compared with the experimental IR spectrum. A strong correlation between the theoretical and experimental spectra provides compelling evidence in support of the proposed structure.
Similarly, computational methods are crucial for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in a computationally optimized 3D model of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental NMR data is a standard procedure for confirming complex molecular structures and assigning stereochemistry.
In the context of X-ray crystallography, computational chemistry can be used to generate low-energy conformations of the molecule, which can aid in solving the crystal structure from the diffraction data. Furthermore, theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), can be compared with experimental spectra to provide an independent confirmation of the absolute configuration of this compound. cas.cz These computational approaches reduce ambiguity and provide a deeper understanding of the molecule's structural and electronic properties. iiit.ac.in
Quantum Mechanical Calculations (e.g., DFT for NMR Chemical Shift Prediction)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex natural products like Baccatin III. However, the sheer number of protons and carbons in a dense steric environment can lead to signal overlap and ambiguity in spectral assignment. To overcome these challenges, quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for accurately predicting NMR chemical shifts and validating structural assignments. frontiersin.orggithub.io
The standard methodology involves first determining the molecule's low-energy conformations, often through a combination of molecular mechanics and DFT geometry optimization. For each stable conformer, NMR shielding constants are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The final predicted chemical shifts are obtained by Boltzmann-averaging the results of the individual conformers and scaling them against a reference standard like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. Studies on a wide range of organic molecules have benchmarked various combinations to find the optimal balance between accuracy and computational cost. For ¹³C chemical shift predictions, hybrid functionals like ωB97X-D combined with basis sets such as def2-SVP have shown high accuracy. nih.gov For ¹H shifts, functionals like WP04 with larger basis sets like 6-311++G(2d,p) are often preferred. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also crucial for simulating experimental conditions accurately. nih.gov When properly applied, this computational approach can predict ¹³C chemical shifts with a root-mean-square deviation (RMSD) of 0.5 to 2.9 ppm and ¹H shifts with an RMSD of 0.07 to 0.19 ppm compared to experimental values. nih.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| C1 | 79.1 | 78.5 | -0.6 |
| C2 | 72.9 | 73.3 | +0.4 |
| C4 | 81.2 | 80.9 | -0.3 |
| C5 | 84.5 | 85.1 | +0.6 |
| C10 | 76.4 | 75.8 | -0.6 |
| C13 | 68.0 | 68.7 | +0.7 |
| C=O (Acetyl) | 171.1 | 170.5 | -0.6 |
| C=O (Benzoyl) | 167.3 | 167.9 | +0.6 |
This table is illustrative, demonstrating the application of DFT calculations for NMR chemical shift prediction in complex molecules. The values are representative of typical results from such studies.
Molecular Modeling for Conformation and Interactions
Molecular modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides profound insights into the three-dimensional structure of Baccatin III and its interactions with biological targets. The primary target for the paclitaxel (B517696) family is β-tubulin, a protein subunit of microtubules.
High-resolution X-ray crystallography has successfully determined the structure of Baccatin III in complex with tubulin (PDB ID: 8BDE) at a resolution of 1.9 Å. elifesciences.orgrcsb.org This structural data provides a static yet detailed picture of the binding pocket and the key intermolecular interactions that anchor Baccatin III. The baccatin core binds to a site on the luminal side of the β-tubulin subunit. elifesciences.org The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl groups of Baccatin III form critical hydrogen bonds with amino acid residues like His229 and Thr276 of β-tubulin, while the benzoyl group at the C2 position engages in hydrophobic interactions within the pocket. elifesciences.org
Molecular dynamics simulations complement this static picture by exploring the conformational dynamics of the Baccatin III-tubulin complex over time. elifesciences.orgelifesciences.org These simulations reveal that while the core tetracyclic ring system of Baccatin III remains relatively rigid, the appended functional groups exhibit considerable flexibility. elifesciences.org MD studies also illuminate the conformational changes induced in β-tubulin upon ligand binding. A key finding is that a region known as the βM-loop undergoes a conformational reorganization, which is crucial for accommodating the ligand within the binding site. elifesciences.org This explains why taxanes bind more effectively to assembled microtubules than to free tubulin dimers. elifesciences.org
The key interactions identified through these computational and structural studies are summarized below.
| Baccatin III Moiety | Interacting β-Tubulin Residue | Type of Interaction |
|---|---|---|
| C1-OH | His229 | Hydrogen Bond |
| C2-Benzoyl | Leu217, Leu219 | Hydrophobic |
| C4-Acetyl | Pro272, Phe273 | Hydrophobic |
| C7-OH | Gly370 | Hydrogen Bond |
| Oxetane (B1205548) Ring | Thr276, Arg278 | Hydrogen Bond / van der Waals |
| C13-OH | Asp226, His229 | Hydrogen Bond |
These combined computational approaches provide a detailed atomic-level understanding of Baccatin III's structure and its mechanism of interaction, which is fundamental for the rational design of new, more effective taxane-based therapeutic agents. elifesciences.org
Mechanistic Investigations of Baccatin X S Cellular Interactions
Baccatin (B15129273) X Interaction with Cellular Targets
Baccatin compounds interact with tubulin, the protein subunit that forms microtubules, influencing microtubule dynamics and structure.
Binding to Tubulin and Microtubules
Baccatin III has been shown to bind to the taxoid binding site on microtubules. This binding has been confirmed through various methods, including the displacement of tritiated Paclitaxel (B517696) and direct HPLC measurements of its cosedimentation with microtubules. acs.orgacs.orgnih.gov While Paclitaxel binds strongly to microtubules, Baccatin III, which lacks the C-13 side chain present in Paclitaxel, also exhibits binding activity. acs.orgacs.orgnih.govnih.gov Studies have determined the binding equilibrium constant of Baccatin III to microtubules. acs.orgacs.orgnih.gov The interaction of the C-2 C-4 substituted taxane (B156437) ring system with the microtubule binding site is suggested to provide a significant portion of the binding free energy of taxoids like Paclitaxel, and this interaction is sufficient to activate microtubule stabilization. acs.orgacs.orgnih.gov
Allosteric Modulation of Microtubule Dynamics
The binding of taxoids, including baccatin derivatives, to the microtubule binding site on β-tubulin can allosterically modulate microtubule dynamics. elifesciences.orgrcsb.orgnih.govbiorxiv.org Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the active site. libretexts.orgimrpress.comfrontiersin.org In the context of microtubules, the binding of taxoids stabilizes the microtubule structure and promotes tubulin assembly. aacrjournals.orgiiarjournals.org While Baccatin III itself is largely considered biochemically inactive in terms of microtubule stabilization compared to Paclitaxel, its core structure binding to tubulin contributes to understanding the allosteric effects of taxanes on microtubule dynamics. elifesciences.orgrcsb.orgnih.gov Structural studies, including the crystal structure of the tubulin-baccatin III complex, have provided insights into how the binding of the taxane core influences the conformation of tubulin, potentially impacting microtubule assembly and stability. elifesciences.orgrcsb.orgnih.govbiorxiv.orgnih.gov
Comparison of Binding Affinities with Related Taxoids
Studies comparing the binding affinities of Baccatin III with other taxoids like Paclitaxel highlight the importance of specific structural features for potent microtubule binding. The binding equilibrium constant of Paclitaxel is significantly higher than that of Baccatin III. acs.orgacs.orgnih.gov For instance, the binding equilibrium constant of Paclitaxel is reported as 3.7 × 107 M-1, while Baccatin III binds with a Kb of 1.5 × 105 M-1. acs.orgacs.orgnih.gov This difference, approximately 200-500-fold lower affinity for Baccatin III compared to Paclitaxel, suggests that the C-13 side chain of Paclitaxel plays a crucial role in providing a strong, specific anchor for high-affinity binding to the microtubule site. acs.orgacs.orgnih.gov However, the interaction of the baccatin core provides a substantial portion of the binding energy. acs.orgacs.orgnih.gov
Here is a table comparing the binding affinities of Baccatin III and Paclitaxel:
| Compound | Binding Equilibrium Constant (Kb) | Fold Difference (vs. Paclitaxel) |
| Paclitaxel | 3.7 × 107 M-1 | 1x |
| Baccatin III | 1.5 × 105 M-1 | ~200-500x lower |
Data Source: acs.orgacs.orgnih.gov
Further research on engineered taxanes with modified C13 side chains, based on the tubulin-baccatin III crystal structure, continues to elucidate the structural determinants for binding affinity and microtubule stabilization. elifesciences.orgrcsb.orgnih.govnih.gov
Modulation of Cellular Processes
The interaction of baccatin compounds with microtubules leads to significant modulation of key cellular processes, particularly those involving microtubule dynamics like cell division.
Induction of Mitotic Arrest and Multipolar Spindle Formation in Cultured Cells
Baccatin III has been shown to induce mitotic arrest in cultured cells. acs.orgacs.orgnih.gov This occurs because the stabilization of microtubules by taxoids disrupts the dynamic process of spindle formation and function, which is essential for proper chromosome segregation during mitosis. iiarjournals.orgcsic.escuni.cz Consequently, cells treated with Baccatin III accumulate in the mitotic phase of the cell cycle. acs.orgacs.orgnih.gov In addition to mitotic arrest, Baccatin III can also induce the formation of aberrant multipolar spindles in cultured cells. acs.orgacs.orgnih.gov Multipolar spindles are characterized by having more than two poles, leading to incorrect chromosome segregation and often resulting in cell death. iiarjournals.orgcsic.eswikipedia.orgmdpi.com While multipolar spindles can arise from various causes, including the presence of multiple centrosomes, taxoid-induced multipolarity is linked to their effects on microtubule organization. wikipedia.orgmdpi.comaacrjournals.org
Cellular Antiproliferative Effects in In Vitro Cell Line Models (e.g., effects on cell division, cell cycle progression)
The disruption of microtubule dynamics and induction of mitotic arrest and multipolar spindles by baccatin compounds contribute to their cellular antiproliferative effects in in vitro cell line models. aacrjournals.orgnih.govnycu.edu.tw By interfering with proper cell division, baccatin derivatives inhibit the proliferation of cancer cells. aacrjournals.orgnih.govmdpi.commdpi.com Studies using various cancer cell lines, such as Jurkat, HeLa, HepG2, Ovcar3, and T47D, have demonstrated that Baccatin III can inhibit cell proliferation with reported IC50 values in the micromolar range. nih.govnycu.edu.tw The antiproliferative effects are often associated with the induction of apoptosis following mitotic arrest. acs.orgacs.orgnih.goviiarjournals.orgnih.govnycu.edu.tw While Baccatin III is less potent than Paclitaxel in inducing these effects, its ability to modulate cell cycle progression and induce cell death underscores the importance of the baccatin core structure in the biological activity of taxoids. acs.orgacs.orgnih.govnih.gov
Here is a data table summarizing reported antiproliferative effects of Baccatin III in selected cell lines:
| Cell Line | IC50 (µM) | Reference |
| Jurkat | 2–5 | nih.gov |
| HeLa | 2–5 | nih.gov |
| HepG2 | 2–5 | nih.govnycu.edu.tw |
| Ovcar3 | 2–5 | nih.gov |
| T47D | 2–5 | nih.gov |
| HT-29 | High antiproliferative effect (compared to other tested compounds, specific IC50 not explicitly stated in snippet) | nycu.edu.tw |
| A549 | Moderate antiproliferative effect (compared to other tested compounds, specific IC50 not explicitly stated in snippet) | nycu.edu.tw |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Induction of Programmed Cell Death (Apoptosis) at the Cellular Level
Baccatin III has been shown to induce apoptosis in various cancer cell lines. Studies using fungal Baccatin III demonstrated its ability to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including JR4-Jurkat (T-cell leukemia), HepG2 (hepatoma), HeLa (human cervical carcinoma), Ovcar3 (human ovarian carcinoma), and T47D (human breast carcinoma) cells. nih.goviisc.ac.in The concentrations required for 50% inhibition of cell proliferation (IC50) varied depending on the cell line. nih.gov
Apoptosis induction by fungal Baccatin III in JR4-Jurkat and HeLa cells was confirmed by the observation of DNA ladder formation, a hallmark of apoptosis. nih.goviisc.ac.in Mechanistically, Baccatin III-induced apoptosis appears to involve the mitochondrial pathway, characterized by a significant loss in mitochondrial membrane potential. nih.govresearchgate.netnih.gov This loss in mitochondrial membrane potential was observed in a concentration-dependent manner in HeLa cells treated with enzymatically synthesized Baccatin III. nih.gov
Further investigations into the apoptotic pathway revealed the involvement of caspases. While inhibitors of caspase-9, -2, or -3 partially inhibited fungal Baccatin III-induced apoptosis, a caspase-10 inhibitor completely abrogated this process in Jurkat cells, suggesting a critical role for caspase-10. nih.goviisc.ac.inlktlabs.com Morphological features characteristic of apoptosis, such as condensed chromatin and apoptotic bodies, have also been identified in Baccatin III-treated cells. iisc.ac.in
While paclitaxel-induced apoptosis is often associated with G2/M phase arrest due to microtubule stabilization, studies with Baccatin III suggest that apoptosis can occur independently of a prior G2/M phase arrest. iiarjournals.org Baccatin III can induce microtubule bundles and multipolar spindles in certain cell lines, leading to mitotic arrest and apoptotic death, albeit at concentrations significantly higher than those required for Taxol. acs.orgacs.orgcsic.es This indicates that while Baccatin III interacts with microtubules, its mechanism of apoptosis induction may not be solely dependent on the classic microtubule stabilization and subsequent mitotic arrest pathway seen with more potent taxanes like paclitaxel. iiarjournals.org
Table 1 summarizes some of the reported in vitro cytotoxic and apoptosis-inducing activities of fungal Baccatin III.
| Cell Line | IC50 (µM) for Proliferation Inhibition (Fungal Baccatin III) nih.gov | Apoptosis Induction Observed (Yes/No) nih.goviisc.ac.in | Key Mechanistic Findings |
| JR4-Jurkat | 2 | Yes | DNA fragmentation, Mitochondrial membrane potential loss, Caspase-10 involvement. nih.goviisc.ac.in |
| HepG2 | 5 | Yes | DNA fragmentation, Mitochondrial membrane potential loss. nih.goviisc.ac.in |
| HeLa | 3.5-4.46 nih.govnih.gov | Yes | DNA fragmentation, Mitochondrial membrane potential loss, Phosphatidylserine externalization. nih.govresearchgate.netnih.gov |
| Ovcar3 | 5 | Yes | Apoptosis observed. nih.gov |
| T47D | 5 | Yes | Apoptosis observed. nih.gov |
| Bcap37 | Not specified in provided text | Yes nih.gov | Apoptosis observed, potentially independent of G2/M arrest. nih.goviiarjournals.org |
| KB | Not specified in provided text | Yes nih.gov | Apoptosis observed, potentially independent of G2/M arrest. nih.goviiarjournals.org |
Studies on Related Biological Activities in Cellular Systems
Beyond its role in apoptosis, Baccatin III has demonstrated other biological activities in in vitro cellular systems.
In Vitro Immunomodulatory Activity (e.g., MHC Class I/II presentation, T lymphocyte proliferation)
Baccatin III has been reported to exhibit immunomodulatory activities, including effects on MHC-restricted antigen presentation. Studies have shown that Baccatin III can enhance MHC class I and II antigen presentation in dendritic cells. lktlabs.comchemfaces.comfrontiersin.org Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, play a crucial role in activating T cells by displaying foreign antigens on their surface via MHC proteins. nih.govlibretexts.org MHC class I molecules are found on most nucleated cells and present antigens to cytotoxic T cells, while MHC class II molecules are primarily found on professional APCs (dendritic cells, macrophages, and B cells) and present antigens to helper T cells. nih.govlibretexts.org The enhancement of MHC-restricted antigen presentation by Baccatin III suggests a potential to influence T cell-mediated immune responses. lktlabs.comchemfaces.comfrontiersin.org
While Baccatin III has shown effects on antigen presentation, its influence on T lymphocyte proliferation appears to be less direct or consistent across studies. One study evaluating three taxol derivatives, including 10-deacetyl-baccatin III (a related compound), found that methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), but not 10-deacetyl-baccatin III, inhibited T lymphocyte proliferation in vitro. nih.govoup.com This suggests that the specific structural modifications on the taxane core can differentially impact T cell proliferation.
In Vitro Antiviral Activity (e.g., Herpes Simplex Type 1 Virus replication)
Research has indicated that Baccatin III possesses in vitro antiviral activity, particularly against Herpes Simplex Type 1 Virus (HSV-1). nih.govoup.com Studies evaluating taxol derivatives, including 10-deacetyl-baccatin III, demonstrated that these compounds inhibited HSV-1 replication in vitro at non-cytotoxic concentrations. nih.govoup.com The anti-HSV-1 activity of these compounds, including 10-deacetyl-baccatin III, may be linked to their influence on mitotic division, as they were observed to decrease the number of cell divisions. nih.govoup.com HSV-1 replication is a complex process involving viral and cellular factors, and interference with host cell processes like mitosis could impact the viral life cycle. nih.govplos.org
Table 2 summarizes the reported in vitro antiviral activity of 10-deacetyl-baccatin III against HSV-1.
| Virus | Compound | In Vitro Activity | Selectivity Index | Potential Mechanism |
| HSV-1 | 10-deacetyl-baccatin III | Inhibitory | 9.5-46.7 | May be associated with influence on mitotic division. nih.govoup.com |
Cellular Mechanisms Beyond Microtubule Stabilization
While taxanes are well-known for their interaction with microtubules, Baccatin III appears to exert cellular effects through mechanisms that may extend beyond potent microtubule stabilization. As mentioned earlier, Baccatin III can induce apoptosis, and this process may not be strictly dependent on a prior G2/M arrest induced by microtubule stabilization, as is often the case with paclitaxel. iiarjournals.org Although Baccatin III does bind to and stabilize microtubules, its binding affinity is significantly lower than that of paclitaxel. acs.orgacs.orgcsic.esacs.org Baccatin III induces microtubule assembly and stabilizes polymers against disassembly, similar to Taxol, but requires much higher concentrations to achieve comparable effects. acs.orgcsic.esacs.org
The observation that Baccatin III can induce apoptosis through a caspase-10-dependent pathway nih.goviisc.ac.inlktlabs.com suggests the involvement of specific signaling cascades. While the precise signaling pathways influenced by Baccatin III beyond microtubule interaction are not extensively detailed in the provided search results, the induction of apoptosis and modulation of immune responses point towards potential interactions with cellular signaling networks regulating cell survival, death, and immune function. For instance, the involvement of caspase-10 suggests the activation of the extrinsic apoptotic pathway or a crosstalk with the intrinsic pathway. frontiersin.org Furthermore, the immunomodulatory effects, such as enhanced MHC presentation, imply an influence on pathways within antigen-presenting cells that regulate protein processing and presentation. nih.govlibretexts.orgfrontiersin.org
Structure Activity Relationship Sar Studies of Baccatin X Derivatives
Impact of Core Structure Modifications on Cellular Activities
Modifications to the core tetracyclic baccatin (B15129273) structure can significantly impact the biological response of its derivatives. The taxane (B156437) core, along with the C13 side chain, plays a crucial role in interacting with the microtubule binding site. researchgate.net
Role of Specific Hydroxyl and Acetyl Groups on Biological Response
The presence and position of hydroxyl and acetyl groups on the baccatin core are important for the activity of taxane derivatives. Studies on paclitaxel (B517696) and related taxoids have shown that certain hydroxyl and acetyl groups are more critical for activity than others. For instance, the removal of the C-7 hydroxyl group and the acetyl group at the C-10 position in paclitaxel did not significantly alter cytotoxicity. ump.edu.pl However, modifications at other positions, such as C-4, can lead to a significant decrease in antitumor activity. ump.edu.pl The C-2 benzoate (B1203000) and C-4 acetate (B1210297) groups are considered intimately involved in interactions at the binding site. capes.gov.br
Specific modifications at different positions of the baccatin core have been explored to understand their impact on activity and overcome challenges like drug resistance. For example, modifications at the C2 position of the baccatin core have been shown to influence tubulin-binding affinity. csic.es
Influence of Oxetane (B1205548) Ring Integrity
The four-membered oxetane ring (ring D) is a characteristic feature of the taxane structure and is considered essential for the biological activity of many taxanes. nih.gov Studies have shown that opening the oxetane ring can lead to a loss of activity. researchgate.net The oxygen atom within the oxetane ring is likely to function as a hydrogen bond acceptor, interacting with polar residues in the tubulin binding site. nih.gov The integrity of this ring appears to be crucial for proper binding and subsequent microtubule stabilization.
Conformational Analysis and its Correlation with Cellular Interaction
The three-dimensional conformation of baccatin derivatives is critical for their interaction with tubulin. Conformational analysis studies, often employing techniques like NMR spectroscopy and molecular dynamics simulations, aim to determine the preferred conformation of taxanes in solution and when bound to microtubules. acs.org, nih.gov
The "T-Taxol" or "butterfly" conformation has been proposed as the bioactive conformation of paclitaxel when bound to tubulin. nih.gov, nih.gov This conformation positions the C-2 benzoyl group between the two phenyl rings of the C-13 side chain. nih.gov, nih.gov The ability of a baccatin derivative to adopt a conformation similar to the bioactive form is likely to correlate with its cellular activity. Studies involving conformationally restricted taxane analogs have provided experimental evidence supporting the importance of specific conformations for activity. pnas.org
Side Chain Influence on Cellular Activities
The side chains attached to the baccatin core, particularly at the C-13 position, are major determinants of the biological activity and potency of taxane derivatives.
Importance of the C-13 Side Chain for Specific Cellular Effects
The C-13 side chain is a critical functional element for the high affinity binding of taxanes to tubulin and their microtubule-stabilizing activity. researchgate.net, capes.gov.br, cjsc.ac.cn While the baccatin core provides a significant portion of the binding energy, the C-13 side chain acts as a specific anchor and is crucial for recognizing the assembled state of tubulin. researchgate.net, acs.org
Modifications to the C-13 side chain have been extensively studied to develop analogs with improved properties. The nature and stereochemistry of the substituents on the C-13 side chain significantly influence the interaction with the tubulin binding site and, consequently, the cellular effects. ump.edu.pl, tandfonline.com Analogs lacking the C-13 side chain, such as baccatin III, show significantly reduced tubulin polymerization enhancing activity and cytotoxicity compared to paclitaxel. nih.gov, acs.org
Effects of Stereochemistry at Chiral Centers on Biological Profile
While specific details regarding the stereochemical requirements of Baccatin X itself are less extensively documented compared to paclitaxel and docetaxel, the general principles of taxane SAR regarding stereochemistry at chiral centers are expected to apply.
Computational and Modeling Approaches in SAR
Computational and modeling approaches are indispensable tools in modern drug discovery and SAR studies. For baccatin-based compounds, these methods help to rationalize experimental activity data, predict the activity of new analogs, and elucidate the molecular mechanisms of interaction with their biological targets, notably tubulin. By analyzing the relationship between chemical structure and biological activity using computational techniques, researchers can guide the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. These in silico methods complement traditional synthetic and biological evaluation approaches, accelerating the SAR exploration process.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the structural properties (descriptors) of a series of compounds and their biological activity. For taxoids, including baccatin derivatives, QSAR studies have been employed to understand which structural features are critical for activities such as growth inhibition or tubulin binding termedia.pl.
Studies using approaches like the Molecular Descriptors Family (MDF-SAR) have developed univariate and multivariate models to correlate structural features with growth inhibition activity of taxoids termedia.pl. These models have demonstrated good estimated and prediction abilities, highlighting the utility of computational descriptors in capturing the structural nuances that influence biological potency termedia.pl. Comparing different QSAR models has shown similar predictive capabilities, reinforcing the validity of this approach in taxane SAR studies termedia.pl.
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the binding interaction between a ligand (e.g., a baccatin derivative) and its target protein (primarily tubulin for taxanes). Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site and estimates the binding affinity tandfonline.com. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the complex, conformational changes, and detailed interaction patterns csic.esnih.govscilit.comelifesciences.orgnih.govresearchgate.net.
Baccatin III and its derivatives are known to bind to the taxane binding site on β-tubulin, located on the lumenal side of the microtubule csic.estandfonline.comnih.govacs.org. Molecular docking studies with tubulin structures (e.g., PDB IDs 1TUB, 1JFF, 8BDE) have been performed for various taxanes, including those with the baccatin core nih.govelifesciences.orgresearchgate.net. These studies help to visualize the interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and key amino acid residues in the binding pocket nih.govresearchgate.net.
Research indicates that Baccatin III binds to the taxol binding site on microtubules, albeit with lower affinity compared to paclitaxel acs.org. This suggests that while the baccatin core is crucial for binding and inducing microtubule stabilization, the C13 side chain in compounds like paclitaxel provides additional interactions that enhance binding affinity acs.org.
Molecular dynamics simulations have been used to further explore the binding of taxanes to tubulin. These simulations can assess the stability of docked poses and reveal the flexibility of both the ligand and the binding site csic.esnih.govelifesciences.orgresearchgate.net. For example, MD simulations have been used to study the conformational changes induced in tubulin upon binding of baccatin III and other taxanes elifesciences.orgnih.gov. They can also highlight the role of specific residues in modulating binding affinity and the dynamic interplay between the ligand and the protein csic.esresearchgate.net. Simulations can even probe the process of ligand unbinding and binding, providing a more complete picture of the interaction kinetics elifesciences.org.
Computational studies involving molecular docking and dynamics simulations have been instrumental in understanding the binding mode of baccatin-based taxanes to tubulin, identifying key interactions, and explaining the differences in activity among various derivatives. This information is valuable for the structure-based design of new taxane analogs with potentially improved therapeutic profiles csic.esacs.org.
Future Directions and Emerging Research Perspectives on Baccatin X
Advancements in Sustainable Production Methods (e.g., Novel Microbial Hosts, Optimized Bioreactors)
The production of taxanes has historically been a challenge due to their complex structures and low abundance in their natural source, the yew tree. This has driven significant research into sustainable and scalable production methods, with a focus on microbial fermentation and optimized bioreactor technology.
Novel Microbial Hosts: The focus of bioengineering efforts has been to transfer the taxane (B156437) biosynthetic pathway into microbial hosts that are easier to manipulate and scale up. Escherichia coli and the yeast Saccharomyces cerevisiae have emerged as prominent chassis organisms for producing taxane precursors. nih.govwikipedia.org
In E. coli, researchers have successfully expressed key enzymes for taxane biosynthesis. For instance, the gene for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), a critical enzyme in the formation of baccatin (B15129273) III, has been functionally expressed. wikipedia.orgfrontiersin.org Strategies to improve the production of baccatin III in E. coli have included enhancing the thermostability of DBAT through semi-rational design and increasing the intracellular supply of the precursor acetyl-CoA. nih.govfrontiersin.orgnih.gov One study demonstrated a 10.50-fold increase in baccatin III production by combining a thermostable DBAT mutant with an engineered strain that has an improved acetyl-CoA supply. nih.gov
Saccharomyces cerevisiae is another promising host. dtu.dk An interdisciplinary approach combining synthetic biology and advanced bioprocessing has been used to optimize the early stages of the paclitaxel (B517696) pathway in this yeast. dtu.dkucl.ac.uk Despite challenges, such as the promiscuous nature of certain enzymes like CYP725A4 which can create bottlenecks, significant improvements in the titers of oxygenated taxanes have been achieved. dtu.dkucl.ac.uknih.gov
Optimized Bioreactors: The transition from laboratory-scale experiments to industrial-scale production is a significant hurdle in synthetic biology. nih.gov Bioprocess optimization in controlled bioreactors is crucial for maximizing yield. High-throughput microbioreactor screening platforms are being employed to rapidly test and optimize various cultivation parameters. dtu.dk
Studies have shown that factors such as pH control, nutrient composition, and aeration rates are critical for enhancing taxane production in yeast. dtu.dknih.gov For example, the introduction of pH control in bioreactors mitigated a reduction in oxygenated taxane production, leading to enhanced titers of taxadien-5α-ol isomers. dtu.dknih.gov Furthermore, optimizing media composition through statistical design of experiments has led to substantial improvements in taxane titers. dtu.dk In one case, validating optimal microscale conditions in 1L bioreactors alleviated nutritional stress and improved titers to 387 mg/L. nih.gov The scalability of these optimized processes has been demonstrated by achieving comparable titers in 5L bioreactors. dtu.dk
A two-stage culture system in a 5-liter stirred bioreactor has also been successfully used for Taxus media cell suspension cultures, yielding 56.03 mg/L of baccatin III. nih.gov
| Method | Organism/System | Key Improvement | Reported Yield/Improvement | Reference |
|---|---|---|---|---|
| Metabolic Engineering | Escherichia coli | Improved DBAT thermostability and acetyl-CoA supply | 10.50-fold increase in baccatin III production | nih.gov |
| Metabolic Engineering & Bioprocessing | Saccharomyces cerevisiae | Optimization of early paclitaxel pathway | 78 mg/L total oxygenated taxanes | dtu.dknih.gov |
| Bioprocess Optimization | Saccharomyces cerevisiae | Nutritional stress alleviation in 1L bioreactors | 387 mg/L total taxanes | nih.gov |
| Two-Stage Bioreactor Culture | Taxus media cell suspension | Optimized growth and production media | 56.03 mg/L of baccatin III | nih.gov |
Discovery of New Baccatin X Analogs with Tuned Biological Properties through Rational Design and High-Throughput Screening
The clinical success of first-generation taxanes has spurred the development of new analogs with improved properties, such as greater efficacy and broader antitumor spectra. aacrjournals.org This is being achieved through a combination of rational drug design and high-throughput screening.
Rational Design: Rational design of new taxane analogs often involves understanding the structure-activity relationship and the conformation of paclitaxel when bound to its target, β-tubulin. nih.govacs.org By studying the binding site, researchers can design novel analogs with modified side chains or core structures that may exhibit enhanced activity. nih.gov For example, one study explored replacing the C-13 side chain of paclitaxel with a novel C-5 side chain, predicting that a virtual taxane with this modification could be more active than naturally occurring taxuspine D. nih.gov The development of tumor-targeting prodrugs is another promising approach to mitigate undesirable side effects. nih.gov
High-Throughput Screening (HTS): High-throughput screening is an automated process that allows for the rapid testing of large libraries of chemical compounds to identify those with therapeutic potential. nih.govnih.govscdiscoveries.com HTS plays a crucial role in the early stages of drug discovery by identifying "hits" that can serve as starting points for further development. scdiscoveries.comalitheagenomics.com This technology has been instrumental in the discovery of numerous FDA-approved cancer drugs. nih.gov In the context of taxanes, HTS can be used to screen for new analogs with desired biological activities or to identify compounds that can overcome mechanisms of drug resistance. nih.gov The process utilizes robotics, microplates, and sensitive detectors to test thousands to millions of candidates efficiently. nih.govalitheagenomics.com
| Approach | Description | Key Outcome/Goal | Reference |
|---|---|---|---|
| Rational Design | Utilizes the 3D structure of the drug-target complex to design new molecules. | Creation of analogs with potentially higher potency and better efficacy. | nih.govacs.org |
| High-Throughput Screening (HTS) | Automated, rapid testing of large chemical libraries for biological activity. | Identification of novel "hit" compounds for further development. | nih.govscdiscoveries.comalitheagenomics.com |
Deeper Understanding of this compound's Molecular Interactions within Complex Cellular Environments
The efficacy of taxanes is not solely dependent on their direct interaction with microtubules but is also influenced by the complex and dynamic cellular environment. Research is increasingly focused on elucidating these interactions to better predict and improve therapeutic outcomes.
The primary mechanism of action for taxanes is the stabilization of microtubules, which disrupts the normal process of cell division and leads to mitotic arrest and apoptosis. nih.govnih.gov However, the cellular environment can significantly impact this activity. For instance, intracellular pH has been shown to influence the cytotoxic effects of paclitaxel. nih.gov Some studies suggest that acidification of the cytosol can inhibit cancer cell proliferation and may be associated with the inhibitory effect of paclitaxel on certain cellular proteins. nih.gov
Recent research has also highlighted the role of lipid droplets (LDs) in the trafficking and accumulation of hydrophobic taxanes within Taxus cells. frontiersin.org In elicited cell cultures, an increase in the number of LDs was observed, and these organelles were found to accumulate taxanes, particularly those with a side chain like paclitaxel. frontiersin.org This suggests that LDs may play a role in storing and distributing taxanes both inside and outside the cells, which could have implications for their bioavailability and interaction with their targets. frontiersin.org
Furthermore, the response of cancer cells to taxanes can be influenced by the expression of different tubulin isotypes. nih.gov Overexpression of class III β-tubulin (TUBB3) has been linked to decreased sensitivity to paclitaxel in some cancer cells. nih.gov Understanding these nuances of molecular interaction within the cellular milieu is critical for developing more effective taxane-based therapies.
Integration of Artificial Intelligence and Machine Learning in Taxane Biosynthesis and Synthesis Research
AI in Biosynthesis Research: AI and ML algorithms can model and optimize complex bioprocesses by analyzing large datasets from fermentation or cell culture experiments. fortunejournals.combiotechkiosk.com These models can predict the effects of various parameters, such as nutrient concentrations and temperature, on the production of desired compounds, thereby reducing the need for extensive and costly laboratory experiments. fortunejournals.com In the context of taxane biosynthesis, machine learning algorithms like general regression neural networks have been used to forecast and optimize the production of paclitaxel in cell cultures. biotechkiosk.com AI can also be used to rapidly analyze vast amounts of scientific literature to identify new research directions and challenges in paclitaxel biosynthesis. chemrxiv.org
AI in Synthesis Research: In chemical synthesis, ML is being applied to predict the outcomes of chemical reactions and to propose novel synthetic pathways. nd.edudigitellinc.com This is particularly valuable for complex molecules like taxanes. By learning from large databases of known reactions, ML models can help chemists design more efficient and predictable routes to new analogs. nd.edu The integration of AI with high-throughput experimentation can further streamline the process of identifying suitable substrates and reaction conditions for synthesizing novel compounds. digitellinc.com This synergy between AI and chemistry holds the potential to significantly accelerate the development of the next generation of taxane-based therapeutics. iscientific.org
Q & A
Q. What ethical considerations apply to sourcing this compound from endangered Taxus species?
- Methodological Answer : Prioritize sustainable cultivation (e.g., cell suspension cultures) over wild harvesting. Compliance with CITES regulations for plant material trade. Ethical review boards must approve bioprospecting partnerships with indigenous communities. Synthetic biology approaches (e.g., heterologous production in yeast) reduce ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
